2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound is a structurally complex molecule featuring a cyclopenta[d]pyrimidinone core substituted with a furan-2-ylmethyl group at the 1-position and a sulfanyl-acetamide moiety at the 4-position. The acetamide side chain terminates in a 4-methyl-1,3-thiazol-2-yl group, a heterocycle known for its role in modulating bioactivity and pharmacokinetics. The molecule’s design integrates multiple pharmacophores:
- Furan ring: Imparts electron-rich aromaticity, often linked to metabolic stability .
- Cyclopenta[d]pyrimidinone: A bicyclic scaffold associated with kinase inhibition and anti-inflammatory properties.
- Thioether linkage: Enhances conformational flexibility and may influence redox activity.
- 4-Methylthiazole acetamide: A motif common in antimicrobial and anti-exudative agents .
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-11-9-27-17(19-11)20-15(23)10-26-16-13-5-2-6-14(13)22(18(24)21-16)8-12-4-3-7-25-12/h3-4,7,9H,2,5-6,8,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQPHDBNFNDBJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the cyclopenta[d]pyrimidine core, the introduction of the furan-2-ylmethyl group, and the coupling with the thiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine carbonyl group may yield alcohols.
Scientific Research Applications
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis with structurally related compounds highlights key differences in substituents and bioactivity:
Key Observations
Anti-Exudative Activity: The target compound shares a thioether-acetamide backbone with triazole derivatives in , which demonstrated anti-exudative efficacy at 10 mg/kg. The 4-methylthiazole group in the target compound could enhance membrane permeability compared to the triazole analogues, as thiazoles are less polar and more lipophilic .
Antimicrobial Potential: Unlike the sulfonamide-pyrimidine derivative in , which relies on intermolecular hydrogen bonding for stability and activity, the target compound’s thioether linkage may confer redox-modulating properties, broadening its mechanism of action .
Kinase Inhibition :
- The fluorophenyl-imidazole acetamide in highlights the role of electronegative substituents (e.g., fluorine) in kinase binding. The absence of such groups in the target compound suggests a divergent target profile, possibly favoring cyclooxygenase (COX) or leukotriene pathways .
Analytical Comparisons
- Mass Spectrometry: Identification of the target compound would require comparison with cyclopenta[d]pyrimidinone standards, as noted in . Its molecular weight (predicted ~450–470 g/mol) and fragmentation patterns would differ from triazole or sulfonamide analogues due to the fused bicyclic core .
- Stability: Intramolecular hydrogen bonding in the pyrimidinone ring (analogous to ’s hydrazine-carbonyl interactions) may improve thermal stability compared to linear acetamide derivatives .
Biological Activity
The compound 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies and data.
Chemical Structure
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Cyclopenta[d]pyrimidine core : A fused bicyclic structure that contributes to its biological properties.
- Thiazole moiety : A five-membered ring containing sulfur and nitrogen, known for its diverse biological activities.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The furan and thiazole components may facilitate interactions with enzymes or receptors, potentially modulating various biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibit promising anticancer properties. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines have shown that related compounds can induce apoptosis and inhibit cell proliferation. These effects are often dose-dependent and vary across different cancer types .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against a range of pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Preliminary findings suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic processes. For example:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive | 25 |
| Protein Kinase C | Noncompetitive | 15 |
These values indicate the concentration required for half-maximal inhibition of enzyme activity.
Case Studies
- Study on Anticancer Properties : A recent study screened a library of compounds similar to the target compound on multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results revealed a notable zone of inhibition for tested strains, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
